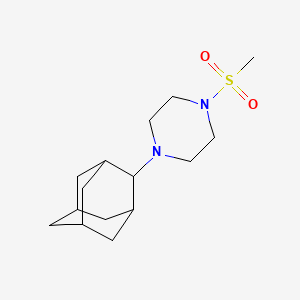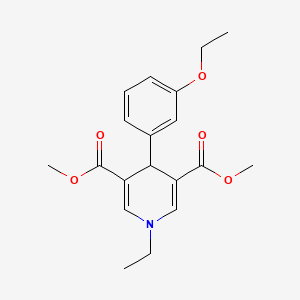
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound that belongs to the family of benzamides. It is also known by its trade name, A-438079, and is widely used in scientific research for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide involves its binding to the P2X7 receptor and blocking its activation. This results in the inhibition of downstream signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide have been extensively studied. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its high potency and selectivity for the P2X7 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its role in modulating the immune response, which could have implications for the treatment of autoimmune diseases. Additionally, further studies are needed to develop more effective formulations of the compound that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a multi-step process that involves the reaction of 2,3-dichlorobenzoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the final product.
Applications De Recherche Scientifique
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide has been extensively studied for its pharmacological properties. It is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in a wide range of physiological processes, including inflammation, pain, and immune response.
Propriétés
IUPAC Name |
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-5-6-9(15)7-12(8)18-14(19)10-3-2-4-11(16)13(10)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHRHWOJBGQZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)




![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)
![ethyl 2-[(2-hydroxy-5-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5790821.png)


![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)